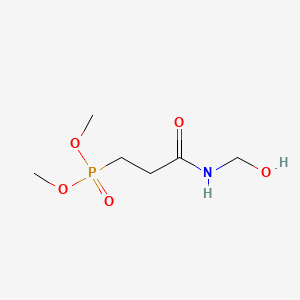

3-(Dimethylphosphono)-N-methylolpropionamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCONGYNHPPCHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCC(=O)NCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040215 | |

| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20120-33-6 | |

| Record name | Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrovatex CP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL N-HYDROXYMETHYLCARBAMOYLETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODS75TAJ4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylphosphono)-N-methylolpropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 3-(Dimethylphosphono)-N-methylolpropionamide, a compound of interest in various chemical and industrial applications. This document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data in a structured format.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves a Pudovik reaction, which is the base-catalyzed addition of a dialkyl phosphite to an unsaturated compound. In this case, dimethyl phosphite is added to acrylamide to form the intermediate, dimethyl (3-amino-3-oxopropyl) phosphonate. The second step is an N-methylolation reaction, where the intermediate amide reacts with formaldehyde to yield the final product.

A Chinese patent describes a method utilizing a non-acidic alkaline earth metal compound as a catalyst for the initial Pudovik reaction, which is reported to shorten reaction times and improve efficiency.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound based on the provided experimental protocols.

| Step | Reaction | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) |

| 1 | Pudovik Reaction | Acrylamide, Dimethyl Phosphite | Non-acidic alkaline earth metal compound | Not specified in abstract | Not specified in abstract | Not specified in abstract |

| 2 | N-methylolation | Dimethyl (3-amino-3-acylpropyl) phosphonate, Formalin (37-40%) | 30% Aqueous Sodium Hydroxide | Water (from formalin and NaOH solution) | 80 | 1 |

Experimental Protocols

The following protocols are based on the procedures described in Chinese patent CN102060873A.[1]

Step 1: Synthesis of Dimethyl (3-amino-3-acylpropyl) phosphonate (Pudovik Reaction)

Materials:

-

Acrylamide

-

Dimethyl phosphite

-

Non-acidic alkaline earth metal compound (e.g., magnesium oxide, calcium oxide)

-

Solvent (as required)

Procedure:

-

In a suitable reaction vessel, dissolve acrylamide in a solvent to a concentration of 0.1 to 0.5 mol/L.

-

Add the non-acidic alkaline earth metal catalyst. The molar ratio of the catalyst to acrylamide should be between 0.05:1 and 0.6:1.

-

Add dimethyl phosphite to the reaction mixture.

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitoring by techniques such as TLC or GC-MS is recommended).

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

The filtrate containing dimethyl (3-amino-3-acylpropyl) phosphonate can be used directly in the next step or purified further if necessary.

Step 2: Synthesis of this compound (N-methylolation)

Materials:

-

Dimethyl (3-amino-3-acylpropyl) phosphonate (from Step 1)

-

Formalin solution (e.g., 37-40% formaldehyde in water)

-

30% Aqueous sodium hydroxide solution

Procedure:

-

Place the filtered dimethyl (3-amino-3-acylpropyl) phosphonate from Step 1 into a 50 mL round-bottomed flask.

-

Add 3.605 g (approximately 45.9 mmol) of formalin solution.

-

Add 0.45 g of 30% aqueous sodium hydroxide solution to the flask.

-

Insert a magnetic stir bar and place the round-bottomed flask in an 80°C oil bath.

-

Stir the reaction mixture for 1 hour.

-

After 1 hour, stop the reaction and remove the organic solvent and water under reduced pressure to obtain this compound.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to 3-(Dimethylphosphono)-N-methylolpropionamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylphosphono)-N-methylolpropionamide, a versatile organophosphorus compound, is a subject of significant interest in materials science. While its CAS number is 20120-33-6, it is more commonly recognized by its commercial name, Pyrovatex CP.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and the methodologies used in its application, with a focus on its well-established role as a durable flame retardant for cellulosic fibers.

Chemical Properties

This compound is a colorless to light yellow oil or liquid.[3][4] It is soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[3][4] A comprehensive summary of its known chemical and physical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 20120-33-6 | [3][5][6] |

| Molecular Formula | C6H14NO5P | [3][5][6] |

| Molecular Weight | 211.15 g/mol | [3][6] |

| Appearance | Colorless to Light Yellow Oil/Liquid | [3][5] |

| Density | 1.257 - 1.3 g/cm³ | [3][5] |

| Boiling Point | 210.5 °C | [3][4] |

| Flash Point | 207.3 °C | [5] |

| Solubility | Chloroform, DMSO, Methanol | [3][4] |

Toxicological Data

| Test | Result | Source(s) |

| Oral LD50 (rat) | 13 g/kg | [3] |

Chemical Structure

The molecular structure of this compound consists of a propionamide backbone with a dimethylphosphono group attached to the third carbon and an N-methylol group on the amide nitrogen.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 20120-33-6 [amp.chemicalbook.com]

- 3. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Diethyl methylphosphonothioate [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. US3816068A - Flame retardant for cellulosic fabrics - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Dimethylphosphono)-N-methylolpropionamide (CAS No. 20120-33-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS and relevant regulatory documentation before handling this chemical.

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and available toxicological data for 3-(Dimethylphosphono)-N-methylolpropionamide, identified by CAS number 20120-33-6. This organophosphorus compound is primarily utilized as a flame retardant.[1][2][3] The primary health concern associated with this chemical is its classification as a potential carcinogen.[4][5] This guide consolidates available data into structured tables and outlines general safety and handling procedures based on current knowledge. Due to the limited publicly available information, detailed experimental protocols and specific biological signaling pathways are not extensively detailed.

Chemical and Physical Properties

This compound is a colorless to light yellow, thick, oily liquid under standard conditions.[2] It is soluble in solvents such as chloroform, DMSO, and methanol.[1]

| Property | Value | Source(s) |

| CAS Number | 20120-33-6 | [1][2][4][5][6][7][8][9][10][11][12][13] |

| Synonyms | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate, Pyrovatex CP, FRC-2 | [1][2][5][12] |

| Molecular Formula | C6H14NO5P | [1][2][4][5][7][8] |

| Molecular Weight | 211.15 g/mol | [1][4][5][7] |

| Appearance | Colourless to Light Yellow Thick Oil | [2] |

| Density | 1.257 g/cm³ | [6] |

| Boiling Point | 210.5°C | [1][6] |

| Flash Point | 207.3°C | [6] |

| pKa | 13.30 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][10] |

Hazard Identification and Toxicology

The primary hazard associated with this compound is its classification as a Category 1B carcinogen, with the hazard statement H350: May cause cancer.[4][5]

GHS Classification and Precautionary Statements

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|

| Danger | H350: May cause cancer | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.P501: Dispose of contents/container to... |

Source: Guidechem[4], ChemicalBook[5]

Toxicological Data

The available acute toxicity data is limited to an oral LD50 study in rats.

| Route | Species | Value | Effects Observed | Source(s) |

| Oral | Rat | LD50: 13 g/kg (13000 mg/kg) | Behavioral: Somnolence (general depressed activity), Gastrointestinal: Hypermotility, Diarrhea | [1][7] |

The National Toxicology Program (NTP) has received nominations for subchronic and chronic toxicity studies via the oral route, as well as dermal absorption studies for this compound, indicating a need for further toxicological characterization.[14]

Mechanism of Action and Use

Primary Use as a Flame Retardant

This compound is an organophosphorus flame retardant.[1][2][15] Phosphorus-based flame retardants can act in both the condensed phase and the vapor phase to inhibit combustion.

-

Condensed Phase: They can promote the formation of a char layer on the substrate, which acts as a physical barrier to heat and fuel.

-

Vapor Phase: Upon decomposition, they can release radical scavengers that interrupt the chemical reactions of combustion in the gas phase.

The logical relationship for its primary application is outlined below.

Caption: Logical workflow of the primary application of this compound.

Biological Mechanism of Action

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not provided in the available literature. The oral LD50 study in rats is cited from the "Eisei Shikenjo Hokoku. Bulletin of the Institute of Hygienic Sciences. Vol. (101), Pg. 152, 1983," which would need to be consulted for the specific methodology.[1][7]

A general workflow for a hazard assessment of a chemical like this would typically involve the steps outlined below.

Caption: Generalized workflow for chemical hazard assessment.

Synthesis

This compound can be synthesized in a two-step process. The first step involves the reaction of acrylamide and dimethyl phosphite (phosphorous acid dimethyl ester) in the presence of a catalyst to form dimethyl (3-amido-3-oxopropyl)phosphonate. This intermediate is then reacted with formaldehyde to yield the final product.[16]

Caption: Simplified synthesis pathway for this compound.

First Aid Measures

In case of exposure, the following first aid measures are recommended. Always consult the official Safety Data Sheet and seek medical attention.

-

General Advice: Consult a physician and show the safety data sheet to the doctor in attendance.[4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4][5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Accidental Release and Fire-Fighting Measures

-

Accidental Release: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[4] Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Data Gaps and Future Research

While the primary hazard of carcinogenicity has been identified, there are significant data gaps in the publicly available literature regarding CAS No. 20120-33-6. Future research should focus on:

-

Detailed Toxicological Studies: Elucidation of the mechanism of carcinogenicity and other potential long-term health effects.

-

Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Environmental Fate: Assessment of its persistence, bioaccumulation, and toxicity in various environmental compartments.

-

Mechanism of Action: Investigation into the specific biological pathways and molecular targets of this compound.

References

- 1. This compound | 20120-33-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. umweltbundesamt.de [umweltbundesamt.de]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 20120-33-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 20120-33-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. 20120-33-6|Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate|BLD Pharm [bldpharm.com]

- 11. Phosphonic Acid, (3-{[Hydroxymethyl]amino}-3-Oxopropyl)-Dimethyl Ester - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dimethyl N-hydroxymethylcarbamoylethylphosphonate | C6H14NO5P | CID 29959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. Federal Register :: National Toxicology Program (Ntp); Office of Chemical Nomination and Selection; Announcement of and Request for Public Comment on Toxicological Study Nominations to the NTP [federalregister.gov]

- 15. Organophosphorus Flame Retardants (OPFR): Neurotoxicity [ommegaonline.org]

- 16. CN102060873A - Method for preparing N-hydroxymethyl-3-(dimethoxyphosphoryl) propionamide - Google Patents [patents.google.com]

Pyrovatex CP: A Technical Guide to its Chemical Composition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrovatex CP is a durable flame retardant finish primarily used for cellulosic fibers like cotton. Its efficacy lies in the chemical bonding of an organophosphorus compound to the cellulose polymer, which alters the thermal decomposition process to favor char formation over the generation of flammable gases. This technical guide provides a comprehensive overview of the chemical composition of Pyrovatex CP, its mechanism of action, and the analytical methodologies used for its characterization and the assessment of treated textiles. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for researchers and professionals in the field.

Chemical Composition and Properties

The active ingredient in Pyrovatex CP is N-methylol dimethylphosphonopropionamide. Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of the Active Ingredient in Pyrovatex CP [1]

| Property | Value |

| Chemical Name | [3-[(Hydroxymethyl)amino]-3-oxopropyl]-phosphonic acid dimethyl ester |

| Common Name | N-methylol dimethylphosphonopropionamide |

| CAS Number | 20120-33-6 |

| Molecular Formula | C6H14NO5P |

| Molecular Weight | 211.15 g/mol |

| Appearance | Colorless to light yellow transparent liquid |

| Solubility | Soluble in Chloroform, DMSO, Methanol |

Pyrovatex CP is typically applied as part of a formulation that includes a cross-linking agent and a catalyst. A common cross-linking agent is a modified dihydroxyethylene urea (DHEU), such as Knittex FFRC.[2][3][4][5][6] The catalyst is often an acid, such as phosphoric acid, which facilitates the reaction between Pyrovatex CP and cellulose.[7][8]

Synthesis of the Active Ingredient

The synthesis of N-methylol dimethylphosphonopropionamide is a two-step process.[1] First, dimethyl phosphite is condensed with acrylamide. This is followed by hydroxymethylation with formaldehyde.

Caption: Synthesis of the active ingredient in Pyrovatex CP.

Mechanism of Flame Retardancy

Pyrovatex CP imparts flame retardancy to cellulosic materials by altering their thermal decomposition pathway. In the presence of heat, the phosphorus-containing compound catalyzes the dehydration of cellulose to form char, which acts as a thermal barrier and reduces the production of flammable volatile compounds.

The application process involves the chemical bonding of Pyrovatex CP to the hydroxyl groups of cellulose. This reaction is facilitated by an acidic catalyst and a high-temperature curing step. Cross-linking agents are used to enhance the durability of the flame-retardant finish.

Caption: Application process of Pyrovatex CP to cellulose.

The N-methylol group of Pyrovatex CP reacts with the hydroxyl groups of cellulose, forming a covalent bond. The cross-linking agent can react with both cellulose and Pyrovatex CP, creating a durable, cross-linked network.[2][3][5]

Analytical Methodologies

A variety of analytical techniques are employed to characterize Pyrovatex CP and evaluate the performance of treated textiles.

Caption: Analytical workflow for Pyrovatex CP treated fabrics.

Experimental Protocols

-

Objective: To confirm the presence of Pyrovatex CP on the treated fabric and to study the chemical changes in cellulose.

-

Methodology:

-

Obtain a small sample of the treated and untreated fabric.

-

Record the spectra using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Scan the samples in the range of 4000-500 cm⁻¹.[2][9][10][11][12][13]

-

Analyze the spectra for characteristic peaks. The peak around 2363 cm⁻¹ can be attributed to the amide group (-CO-NH) from Pyrovatex CP.[2][3] Changes in the hydroxyl (-OH) stretching region (around 3330 cm⁻¹) and the C-O stretching region (around 1017 cm⁻¹) of cellulose can also be observed.[14]

-

-

Objective: To evaluate the thermal stability and char-forming ability of the treated fabric.

-

Methodology:

-

Place a small, weighed sample (approximately 10 mg) of the fabric into a TGA instrument.[15]

-

Heat the sample from room temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.[9][15][16]

-

Record the weight loss as a function of temperature.

-

Analyze the resulting thermogram to determine the onset of decomposition and the percentage of char residue at high temperatures. Flame retardant treated fabrics typically show an earlier onset of decomposition but a higher char yield compared to untreated fabric.[15][17]

-

-

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support flaming combustion of the fabric.

-

Methodology:

-

A fabric specimen of specified dimensions is placed vertically in a glass chimney.

-

A mixture of oxygen and nitrogen is flowed upwards through the chimney.

-

The top edge of the specimen is ignited.

-

The oxygen concentration is adjusted until the flame is just sustained.

-

The LOI is the percentage of oxygen in the mixture at this point. A higher LOI value indicates better flame retardancy.

-

-

Objective: To assess the effect of the flame-retardant treatment on the mechanical strength of the fabric.

-

Methodology:

-

Cut fabric specimens to the specified dimensions.

-

Mount the specimen in a constant-rate-of-extension (CRE) tensile testing machine.

-

Apply a tensile force at a constant rate until the specimen breaks.

-

Record the maximum force (tensile strength) and elongation at maximum force.

-

Compare the results for treated and untreated fabrics to determine any loss in strength due to the chemical treatment.

-

-

Objective: To quantify the amount of free formaldehyde released from the treated fabric.

-

Standard: ISO 14184-1 (Water extraction method)[15][28][29][30]

-

Methodology:

-

A weighed specimen of the fabric is placed in distilled water.

-

The sample is agitated in a water bath at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes).[29][30]

-

The extract is filtered.

-

A colorimetric reagent (e.g., Nash reagent) is added to the extract.[29][30]

-

The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (e.g., 412 nm), and the concentration of formaldehyde is determined.[29]

-

Quantitative Data

The application of Pyrovatex CP and its performance can be quantified through various parameters.

Table 2: Typical Finishing Formulation for Pyrovatex CP on Cotton [6]

| Component | Concentration (g/L) |

| Pyrovatex CP New | 350 - 450 |

| Knittex FFRC (Cross-linker) | 80 - 120 |

| Tenside (Wetting Agent) | 5 |

Table 3: Performance Data of Pyrovatex CP Treated Cotton

| Parameter | Untreated Cotton | Treated Cotton |

| Limiting Oxygen Index (LOI) (%) | ~18 | >28[7] |

| Char Length (Vertical Flame Test) | Complete Burn | < 30 mm[31] |

| Tensile Strength Loss (%) | N/A | 25 - 33[23] |

| Free Formaldehyde (mg/kg) | <20 | Typically <75, can be optimized to <20[30][32] |

Conclusion

Pyrovatex CP is a well-established and effective flame retardant for cellulosic textiles. Its chemical composition, based on N-methylol dimethylphosphonopropionamide, allows for the formation of a durable covalent bond with cellulose, leading to enhanced char formation and reduced flammability. The analytical methods detailed in this guide provide a robust framework for the characterization of Pyrovatex CP and the comprehensive evaluation of treated fabrics. For researchers and professionals, a thorough understanding of these principles and methodologies is crucial for the development and optimization of flame-retardant textiles that meet stringent safety and performance standards.

References

- 1. chembk.com [chembk.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Flame-Retardance Functionalization of Jute and Jute-Cotton Fabrics [mdpi.com]

- 4. revistaindustriatextila.ro [revistaindustriatextila.ro]

- 5. revistaindustriatextila.ro [revistaindustriatextila.ro]

- 6. zenodo.org [zenodo.org]

- 7. p2infohouse.org [p2infohouse.org]

- 8. Flame Retardant Finishes, Combustion Of Cellulose, Flame Retardant Chemicals [fibre2fashion.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Making sure you're not a bot! [openjournals.ugent.be]

- 17. knepublishing.com [knepublishing.com]

- 18. kiyorndlab.com [kiyorndlab.com]

- 19. matestlabs.com [matestlabs.com]

- 20. Oxygen Index | ISO 4589-2 ASTM D2863 [motistech.com]

- 21. Oxygen Index ASTM D2863 [intertek.com]

- 22. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]

- 23. upcommons.upc.edu [upcommons.upc.edu]

- 24. Test methods | Sioen Firefighter clothing [sioenfire.com]

- 25. chiuvention.com [chiuvention.com]

- 26. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 27. ISO 13934-1:2013 [isme.me]

- 28. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 29. How to Test Textile Formaldehyde - Textile Tester [darongtester.com]

- 30. textileflowchart.com [textileflowchart.com]

- 31. researchgate.net [researchgate.net]

- 32. cottoninc.com [cottoninc.com]

The Core Mechanism of Phosphonate Flame Retardants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phosphonate flame retardants, targeting professionals in research and development. It delves into the core chemical and physical processes that enable these compounds to mitigate the flammability of polymeric materials. This document summarizes key quantitative performance data, details common experimental methodologies for their evaluation, and visualizes the intricate reaction pathways and workflows.

Introduction to Phosphonate Flame Retardants

Phosphonate flame retardants are a class of organophosphorus compounds increasingly utilized as effective, often halogen-free, alternatives to traditional flame retardants. Their versatility allows them to be incorporated into a wide range of polymers, either as additives or reactive components. The primary function of these retardants is to interrupt the combustion cycle, which they achieve through a combination of gas-phase and condensed-phase mechanisms.[1][2] Understanding these mechanisms is crucial for the targeted design and development of advanced fire-safe materials.

The Dual-Pronged Mechanism of Action

The efficacy of phosphonate flame retardants lies in their ability to act in two distinct phases of a fire: the gaseous phase, where combustion occurs, and the condensed (solid) phase, where the polymer decomposes.

Gas-Phase Mechanism: Radical Scavenging

During combustion, polymers undergo thermal degradation, releasing flammable volatile compounds. These compounds react with oxygen in the gas phase in a self-sustaining cycle of radical chain reactions, with highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals propagating the flame.[1][3][4]

Phosphonate flame retardants interfere with this process by releasing phosphorus-containing radicals, primarily phosphinoyl radicals (PO•), into the gas phase upon heating.[1][5] These phosphorus-based radicals are highly effective at "quenching" or "scavenging" the flame-propagating H• and OH• radicals, converting them into less reactive species.[1][5] This interruption of the radical chain reaction reduces the rate of combustion, cools the flame, and can ultimately lead to self-extinguishing behavior.[2]

Caption: A typical experimental workflow for evaluating phosphonate flame retardants.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile decomposition products of the flame retardant and the polymer, providing insight into the gas-phase mechanism.

-

Methodology:

-

A small sample (typically 0.1-1.0 mg) of the flame-retarded polymer is placed in a pyrolysis probe.

-

The probe is rapidly heated to a high temperature (e.g., 600-900 °C) in an inert atmosphere (e.g., Helium).

-

The thermal degradation products (pyrolysate) are swept into a gas chromatograph (GC) column.

-

The GC separates the individual components of the pyrolysate based on their boiling points and affinity for the column's stationary phase.

-

The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to libraries.

-

[6][7]#### 4.2. Cone Calorimetry

-

Objective: To measure the heat release rate (HRR) and other fire-related properties of a material under controlled, fire-like conditions. *[8][9] Methodology:

-

A flat sample of the material, typically 100 mm x 100 mm x 3-6 mm, is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell. [8][10][11] 2. The sample is exposed to a constant, uniform heat flux (e.g., 35 or 50 kW/m²) from a conical radiant heater. [9] 3. A spark igniter is positioned above the sample to ignite the flammable gases that are evolved.

-

The combustion products are collected by an exhaust hood, and the oxygen concentration in the exhaust gas is continuously measured.

-

The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed. [9] 6. Other parameters such as time to ignition (TTI), total heat released (THR), smoke production, and mass loss rate are also recorded.

-

[8]#### 4.3. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability of a material and quantify the amount of char residue formed upon decomposition. *[12][13][14] Methodology:

-

A small sample of the material (typically 5-20 mg) is placed in a sample pan. [12][14] 2. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min). [12][14] 3. The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of initial mass remaining versus temperature, indicating the onset of decomposition and the final char yield.

-

Limiting Oxygen Index (LOI)

-

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material. *[15][16][17] Methodology (ASTM D2863):

-

A small, vertically oriented specimen of the material is placed inside a transparent chimney. [15][16] 2. A mixture of oxygen and nitrogen is flowed upwards through the chimney.

-

The top of the specimen is ignited with a flame.

-

The concentration of oxygen is systematically varied until the minimum concentration that allows the flame to persist for a specified time or burn a specified length of the sample is determined. [15][16] 5. The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

-

Phosphonate flame retardants operate through a sophisticated and effective dual mechanism, acting in both the gas and condensed phases to inhibit combustion. Their ability to scavenge flame-propagating radicals in the gas phase and promote the formation of a protective char layer in the condensed phase makes them a versatile and powerful tool in the development of fire-safe materials. The experimental protocols detailed herein provide a robust framework for the evaluation and further development of these critical flame retardant systems. As research continues, a deeper understanding of these mechanisms will pave the way for the design of even more efficient and environmentally benign flame retardant solutions.

References

- 1. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]

- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 3. its.caltech.edu [its.caltech.edu]

- 4. Gas-phase radical chemistry in the troposphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. filab.fr [filab.fr]

- 7. archimer.ifremer.fr [archimer.ifremer.fr]

- 8. worldoftest.com [worldoftest.com]

- 9. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]

- 10. iafss.org [iafss.org]

- 11. researchgate.net [researchgate.net]

- 12. tainstruments.com [tainstruments.com]

- 13. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 14. teilar.gr [teilar.gr]

- 15. kiyorndlab.com [kiyorndlab.com]

- 16. Oxygen Index Test Apparatus [unitedtest.com]

- 17. Oxygen Index ASTM D2863 [intertek.com]

Thermal Decomposition of 3-(Dimethylphosphono)-N-methylolpropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 3-(Dimethylphosphono)-N-methylolpropionamide, a compound of significant interest in the field of flame retardants, particularly for cellulosic materials. This document synthesizes available data on its thermal behavior, outlines plausible decomposition pathways, and provides detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information presented is intended to support further research and application of this compound in various fields, including materials science and drug development, where understanding thermal stability is critical.

Introduction

This compound, commercially known as Pyrovatex CP New, is a key organophosphorus flame retardant. Its efficacy in reducing the flammability of textiles, particularly cotton and its blends, is well-documented. The mechanism of its flame retardancy is intrinsically linked to its thermal decomposition behavior. When heated, the compound degrades and interacts with the substrate, altering the pyrolysis process to favor the formation of a protective char layer and release non-flammable gases. This action in the condensed phase is a hallmark of effective flame retardants for cellulosic fibers.

Understanding the precise thermal decomposition pathway and the associated energetic changes is crucial for optimizing its performance, ensuring its safe application, and exploring potential new uses. This guide provides an in-depth analysis of its thermal degradation based on available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C6H14NO5P |

| Molecular Weight | 211.15 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in water |

Thermal Decomposition Analysis

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data for the pure compound is limited in publicly available literature, studies on textiles treated with this compound provide significant insights into its thermal behavior.

General Observations from Treated Textiles

Studies on cotton fabrics treated with this compound consistently show:

-

Lower Onset of Decomposition: The treated fabric begins to decompose at a lower temperature compared to untreated fabric. This is attributed to the flame retardant catalyzing the dehydration and decomposition of cellulose.

-

Increased Char Yield: A significantly higher amount of char residue is observed at elevated temperatures for the treated fabric. This char layer acts as a physical barrier, insulating the underlying material from the heat source and reducing the release of flammable volatiles.

-

Multi-stage Decomposition: The decomposition process often occurs in multiple stages, reflecting the complexity of the interactions between the flame retardant and the cellulose substrate.

Hypothesized Decomposition of the Pure Compound

Table 2: Hypothetical Thermal Decomposition Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Peak Decomposition Temperature (°C) | Associated Thermal Event (DSC) |

| 100 - 180 | ~5-10 | ~150 | Endothermic (Release of water and formaldehyde) |

| 180 - 300 | ~30-40 | ~250 | Exothermic (Decomposition and cross-linking) |

| 300 - 500 | ~20-30 | ~400 | Exothermic (Char formation and release of phosphorus compounds) |

| > 500 | - | - | Stable Char Residue |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving several simultaneous and sequential reactions. A plausible pathway is illustrated below.

Caption: A proposed multi-step thermal decomposition pathway.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the percentage of char residue at 600 °C.

-

Caption: A schematic of the TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the compound as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Seal 5-10 mg of the liquid sample in a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and quantify endothermic and exothermic peaks, which correspond to events such as melting, crystallization, and decomposition.

-

An In-depth Technical Guide on the Solubility of 3-(Dimethylphosphono)-N-methylolpropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylphosphono)-N-methylolpropionamide, a compound primarily utilized as a durable flame retardant for cellulosic fabrics. This document compiles available data on its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for its synthesis.

Introduction to this compound

This compound, also known by trade names such as Pyrovatex CP, is an organophosphorus compound recognized for its efficacy as a flame retardant.[1][2][3] Its chemical structure, featuring a phosphonate group and a methylolamide moiety, allows it to chemically bond with cellulose, imparting durable flame-retardant properties to textiles.[3][4] Understanding its solubility is crucial for its application in finishing treatments, for developing new formulations, and for toxicological and environmental assessments.

Chemical Profile:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 20120-33-6[5][6][7] |

| Molecular Formula | C6H14NO5P[5][6][7] |

| Molecular Weight | 211.15 g/mol [8][9] |

| Appearance | Colorless to light yellow liquid or oil[6][8][10] |

| Synonyms | Pyrovatex CP, N-Methylol-3-(dimethylphosphono)propionamide, Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate[1][5][11][12] |

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions of its solubility in several common solvents have been reported. A UK government report on flame retardants notes that the substance with CAS number 20120-33-6 is "readily soluble".[13] Technical data sheets and chemical supplier information confirm its solubility in a few organic solvents and its miscibility with water.[4][6][10]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Readily Soluble / Miscible | [4][13] |

| Chloroform | Soluble | [6][8][9][10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][8][9][10] |

| Methanol | Soluble | [6][8][9][10] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration (e.g., in g/100 mL) has not been specified in the available literature. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocols for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general and robust methodology can be constructed based on established practices for organic compounds and flame retardants.[14][15][16] The following protocol describes a static equilibrium gravimetric method.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, etc.) of analytical grade

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with screw caps

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument (e.g., Gas Chromatography if the compound is volatile and thermally stable, though less likely for this compound).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.[17]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solute to settle.

-

To separate the saturated solution from the excess solute, centrifuge the vials.[17]

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent used.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions with the HPLC system.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

Data Presentation

The results should be presented in a tabular format, clearly indicating the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mol/L).

Visualization of Workflows

Synthesis Pathway

The synthesis of this compound typically involves a two-step process: a Michael addition followed by hydroxymethylation.[6][8]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol section.

Conclusion

While this compound is known to be soluble in water and some polar organic solvents like methanol and DMSO, there is a notable lack of quantitative solubility data in the scientific literature. For researchers and professionals in drug development and material science, the provided experimental protocol offers a robust framework for determining precise solubility values, which are essential for formulation development, risk assessment, and understanding the environmental fate of this widely used flame retardant. The synthesis and experimental workflows are visualized to provide a clear and logical guide for laboratory practice.

References

- 1. echemi.com [echemi.com]

- 2. sgfrfabric.com [sgfrfabric.com]

- 3. p2infohouse.org [p2infohouse.org]

- 4. scribd.com [scribd.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 20120-33-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 20120-33-6 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. who.int [who.int]

Spectroscopic Analysis of 3-(Dimethylphosphono)-N-methylolpropionamide: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylphosphono)-N-methylolpropionamide is a chemical compound of significant interest, primarily recognized for its application as a flame retardant. Its molecular structure, featuring a phosphonate group, an amide linkage, and a reactive N-methylol group, imparts unique chemical properties that are crucial for its functional performance. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, reaction monitoring, and for elucidating its mechanism of action in various applications. This technical guide provides a summary of the available spectroscopic data and outlines the methodologies for its analysis.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data for this compound. While the compound is referenced in numerous patents and articles related to its application as a flame retardant, detailed experimental spectra and associated data (such as NMR chemical shifts, coupling constants, IR peak assignments, and mass spectrometry fragmentation patterns) are not provided.

The following sections outline the standard experimental protocols that would be employed to acquire the necessary spectroscopic data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule and to confirm the presence and chemical environment of the phosphorus atom.

Methodology:

-

¹H NMR (Proton NMR):

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: A standard proton NMR pulse sequence is used. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and signal integration.

-

-

¹³C NMR (Carbon-13 NMR):

-

Instrument: A 100 MHz or higher frequency NMR spectrometer.

-

Sample Preparation: 20-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

-

-

³¹P NMR (Phosphorus-31 NMR):

-

Instrument: An NMR spectrometer equipped with a phosphorus probe.

-

Sample Preparation: 10-20 mg of the sample is dissolved in a suitable deuterated solvent. 85% H₃PO₄ is commonly used as an external standard (0 ppm).

-

Data Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. The chemical shift of the phosphorus resonance is a key diagnostic parameter.

-

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two KBr or NaCl plates, as a KBr pellet (for solid samples), or as a thin film on a suitable substrate.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key vibrational frequencies (in cm⁻¹) are recorded and assigned to specific functional groups (e.g., P=O, C=O, N-H, O-H, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.

Methodology:

-

Instrument: A mass spectrometer, for instance, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition: A mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Caption: A generalized logical diagram of mass spectrometry fragmentation.

Data Presentation

Due to the absence of specific experimental data in the public domain, the following tables are presented as templates for the structured presentation of spectroscopic data once it is acquired.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Value | e.g., d | e.g., J(H,P) = x | e.g., 6H | e.g., P-O-CH₃ |

| Value | e.g., t | e.g., J(H,H) = y | e.g., 2H | e.g., P-CH₂ |

| Value | e.g., t | e.g., J(H,H) = y | e.g., 2H | e.g., -CH₂-C=O |

| Value | e.g., t | e.g., J(H,H) = z | e.g., 1H | e.g., N-H |

| Value | e.g., d | e.g., J(H,H) = z | e.g., 2H | e.g., N-CH₂-O |

| Value | e.g., t | e.g., J(H,H) = w | e.g., 1H | e.g., O-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., P-O-CH₃ |

| Value | e.g., P-CH₂ |

| Value | e.g., -CH₂-C=O |

| Value | e.g., C=O |

| Value | e.g., N-CH₂-O |

Table 3: Predicted ³¹P NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Value | P=O |

Table 4: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., ~3300 | Broad | O-H stretch |

| e.g., ~3200 | Medium | N-H stretch |

| e.g., ~2950 | Medium | C-H stretch |

| e.g., ~1650 | Strong | C=O stretch (Amide I) |

| e.g., ~1550 | Medium | N-H bend (Amide II) |

| e.g., ~1250 | Strong | P=O stretch |

| e.g., ~1050 | Strong | P-O-C stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| e.g., 211.15 | Value | [M]⁺ |

| Value | Value | e.g., [M - CH₂OH]⁺ |

| Value | Value | e.g., [M - OCH₃]⁺ |

| Value | Value | e.g., [P(O)(OCH₃)₂]⁺ |

Conclusion

While this compound is a compound of industrial importance, a significant gap exists in the publicly available, detailed spectroscopic data. This guide has outlined the standard, state-of-the-art methodologies that are essential for the comprehensive spectroscopic analysis of this molecule. The acquisition and publication of this data would be of great value to the scientific community, particularly for those involved in materials science, flame retardant development, and analytical chemistry. The provided templates for data presentation and the illustrative diagrams of experimental workflows offer a clear framework for the reporting of such future findings.

The Environmental Fate and Biodegradability of Phosphonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of phosphonates, a class of organophosphorus compounds characterized by a chemically stable carbon-phosphorus (C-P) bond. Due to this stability, phosphonates are resistant to chemical hydrolysis, thermal decomposition, and enzymatic degradation by common phosphatases, leading to their persistence in the environment.[1][2][3][4][5] This guide details their behavior in soil and water, outlines the primary abiotic and biotic degradation pathways, and provides standardized protocols for their assessment.

Environmental Fate of Phosphonates

The environmental fate of phosphonates is governed by two principal processes: sorption to solids and degradation through abiotic or biotic mechanisms.

Sorption and Mobility

Phosphonates exhibit strong adsorption to mineral surfaces, soil, and sediment, which is a primary mechanism for their removal from the aqueous phase.[6][7][8] This interaction is so significant that it is the main removal pathway in many natural and technical systems, such as wastewater treatment plants, where removal efficiencies can exceed 80-90%.[1][7][8]

-

Mechanism : The phosphonic acid groups chelate with di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Al³⁺) on the surface of minerals like goethite and within sludge flocs.[9] This strong surface interaction means phosphonates have low mobility in soil and are not expected to cause significant remobilization of heavy metals from sediments.[1][8]

-

Influencing Factors : Sorption is dependent on pH, the organic carbon content of the soil, and the presence of competing ions like phosphate, which can compete for the same adsorption sites.[10][11]

Abiotic Degradation

While the C-P bond is highly stable, several abiotic processes contribute to the slow degradation of phosphonates in the environment.

-

Photodegradation : Photolysis, or degradation by light, is a principal abiotic breakdown pathway, particularly for iron (Fe(III))-phosphonate complexes.[8][12] The process is significantly enhanced by the presence of iron and is pH-dependent. Laboratory studies simulating environmental conditions have shown that the half-life for photodegradation of phosphonates like NTMP, EDTMP, and DTPMP can range from 5 to 75 minutes under specific UV irradiation, though degradation times in the natural environment are expected to be considerably longer.[13]

-

Oxidation : Aminopolyphosphonates can be rapidly oxidized in the presence of manganese (Mn(II)) and oxygen.[12] Advanced Oxidation Processes (AOPs), such as Fenton (Fe²⁺/H₂O₂) and UV/Fenton reactions, are effective in degrading phosphonates, achieving high rates of transformation to orthophosphate in water treatment scenarios.[12]

Biodegradability of Phosphonates

The biodegradation of phosphonates is primarily carried out by prokaryotic microorganisms, which have evolved specific enzymatic pathways to cleave the C-P bond and utilize phosphonates as a phosphorus source, especially under phosphate-limited conditions.[2][3][4] Fungi and algae have also been shown to participate in this process.[1]

Microbial Degradation Pathways

Bacteria have evolved at least three distinct enzymatic strategies to cleave the C-P bond:

-

Phosphonatase Pathway : This hydrolytic pathway involves a two-step reaction for the degradation of 2-aminoethylphosphonate (2-AEP), a common natural phosphonate. The process, involving enzymes PhnW and PhnX, releases acetaldehyde and inorganic phosphate.[14]

-

Oxidative Cleavage : Some marine bacteria utilize a novel oxidative pathway involving a two-component enzyme system, PhnY and PhnZ. PhnY, an Fe(II)/α-ketoglutarate-dependent dioxygenase, hydroxylates the carbon of the C-P bond, which is then cleaved by the PhnZ phosphohydrolase.

-

C-P Lyase Pathway : This is the most studied and arguably the most significant pathway for the degradation of a broad range of phosphonates, including alkyl-, amino-, and arylphosphonates. It is a complex, multi-protein, radical-based mechanism.[3][4][15]

In-Depth: The Carbon-Phosphorus (C-P) Lyase Pathway

The C-P lyase pathway is a sophisticated enzymatic machinery that allows bacteria like Escherichia coli to utilize a wide variety of phosphonates when inorganic phosphate is scarce.[16] The entire pathway is encoded by the phn operon, which consists of 14 genes (phnC through phnP).[7][17]

-

Transport (PhnCDE) : The first step is the uptake of phosphonates from the environment. This is accomplished by a high-affinity ABC (ATP-binding cassette) transporter system encoded by the phnC, phnD, and phnE genes.[16][17] PhnD is the periplasmic substrate-binding protein, PhnE is the membrane-spanning permease, and PhnC provides the energy for transport via ATP hydrolysis.[17]

-

Core Lyase Complex (PhnGHIJKLM) : The central catalytic machinery is a large, multi-subunit enzyme complex.[7][8] Genetic and biochemical studies have identified PhnG, PhnH, PhnI, PhnJ, and PhnK as forming a stable core complex essential for C-P bond cleavage.[17][18] PhnJ, a member of the radical S-adenosylmethionine (SAM) enzyme family, is believed to catalyze the actual C-P bond cleavage.[16][19]

-

Mechanism : The proposed mechanism involves the transfer of the phosphonate moiety to the C-1' position of an ATP-derived ribose, creating a ribosyl-phosphonate intermediate.[9][19] This "activated" substrate is then processed by the PhnJ enzyme, which uses a radical mechanism to break the C-P bond, ultimately releasing the hydrocarbon and a phosphorus-containing product that is further metabolized to inorganic phosphate.[9][15][19]

-

Auxiliary Proteins (PhnL, M, N, O, P) : Other Phn proteins play essential roles in the pathway, such as PhnM, which hydrolyzes a pyrophosphate group from an intermediate, and PhnP, a phosphodiesterase.[7][8][19]

dot

References

- 1. Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. betonverwijderaar.one [betonverwijderaar.one]

- 3. protein.bio.msu.ru [protein.bio.msu.ru]

- 4. Phosphonates and their degradation by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. santos.com [santos.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Removal of phosphonates from industrial wastewater with UV/FeII, Fenton and UV/Fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]

- 14. osti.gov [osti.gov]

- 15. Freundlich isotherms - ECETOC [ecetoc.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application of 3-(Dimethylphosphono)-N-methylolpropionamide on Cotton Fabrics via Pad-Dry-Cure Method

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for the treatment of cotton fabrics with 3-(Dimethylphosphono)-N-methylolpropionamide (DMPNMPA), a compound utilized for imparting flame retardant and wrinkle-resistant properties to cellulosic materials. The primary method of application detailed herein is the pad-dry-cure process, a standard and efficient technique in textile finishing.

Overview and Principle

This compound, also known as N-methylol dimethylphosphonopropionamide (MDPA) and commercially available under trade names like Pyrovatex CP, is a reactive finishing agent.[1] Its efficacy stems from the phosphorus content, which acts as a flame retardant, and the N-methylol group, which can form covalent cross-links with the hydroxyl groups of cellulose in cotton fibers. This cross-linking network is responsible for improved wrinkle resistance.[1][2]

The pad-dry-cure process involves three main stages:

-

Padding: The cotton fabric is impregnated with an aqueous solution containing DMPNMPA, a cross-linking agent, and a catalyst.

-

Drying: The treated fabric is dried to remove excess water, typically at a moderate temperature.

-

Curing: The dried fabric is heated to a higher temperature to facilitate the chemical reaction between the N-methylol groups of DMPNMPA and the cellulose chains, leading to the fixation of the finish.

The overall chemical reaction is an acid-catalyzed etherification between the N-methylol group of DMPNMPA and the hydroxyl groups of cellulose.

Experimental Protocols

Below are detailed protocols for the pad-dry-cure application of DMPNMPA on cotton fabric. These protocols are based on established laboratory procedures and can be adapted based on specific research needs and available equipment.

Materials and Equipment

-

Substrate: 100% cotton fabric, desized, scoured, and bleached.

-

Finishing Agent: this compound (DMPNMPA).

-

Cross-linking Agent (optional but recommended for durability): 1,2,3,4-Butanetetracarboxylic acid (BTCA) or a melamine-based resin.[1][3]

-

Catalyst: Sodium hypophosphite (SHP) for BTCA cross-linker, or an amine hydrochloride such as 2-amino-2-methylpropanol hydrochloride for self-crosslinking or with melamine resins.[3][4]

-

Wetting Agent (optional): Non-ionic wetting agent (e.g., 0.1% solution).

-

Laboratory Padding Mangle: With adjustable nip pressure to control wet pick-up.

-

Drying Oven: With temperature and time control.

-

Curing Oven: Capable of reaching temperatures up to 180°C with precise time control.

-

Analytical Balance and Glassware.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat.

Preparation of Finishing Solution

-

Calculate the required amount of DMPNMPA, cross-linking agent, and catalyst based on the desired concentration and the total volume of the finishing bath.

-

In a beaker, dissolve the calculated amount of cross-linking agent (if used) and catalyst in deionized water with gentle stirring.

-

Slowly add the DMPNMPA to the solution and continue stirring until a homogenous solution is obtained.

-

If a wetting agent is used, add it to the solution.

-

Adjust the final volume of the solution with deionized water.

Pad-Dry-Cure Procedure

-

Padding:

-

Set the nip pressure of the laboratory padding mangle to achieve the desired wet pick-up percentage (typically 70-80%).

-

Immerse the cotton fabric sample in the finishing solution, ensuring it is thoroughly wetted.

-

Pass the fabric through the nips of the padding mangle. A "two-dip, two-nip" process can ensure uniform application.[5]

-

-

Drying:

-

Curing:

-

Post-Treatment:

-

After curing, rinse the fabric thoroughly with cold water to remove any unreacted chemicals.

-

Perform a neutralization wash if necessary (e.g., with a dilute sodium carbonate solution), followed by another rinse.

-

Air-dry the fabric or tumble-dry at a low temperature.

-

Condition the treated fabric at a standard atmosphere (e.g., 20 ± 2°C and 65 ± 2% relative humidity) for at least 24 hours before performance testing.[7]

-

Data Presentation

The following tables summarize typical quantitative data for the pad-dry-cure application of DMPNMPA on cotton.

Table 1: Finishing Formulations

| Component | Formulation 1[3] | Formulation 2 (General)[4] |

| DMPNMPA (g/L) | 300 | 200 - 400 |

| Cross-linker (g/L) | 60 (BTCA) | Not specified |

| Catalyst (g/L) | 50 (SHP) | 10 (Amine Hydrochloride) |

| Wetting Agent (g/L) | 1 - 2 | 1 - 2 |

Table 2: Process Parameters

| Parameter | Value Range |

| Wet Pick-up (%) | 70 - 85[8] |

| Drying Temperature (°C) | 80 - 110[3][8] |

| Drying Time (min) | 2 - 4[3][4] |

| Curing Temperature (°C) | 150 - 175[3][4] |

| Curing Time (min) | 2 - 5[3][6] |

Table 3: Performance Data of Treated Cotton (Illustrative)

| Property | Untreated Cotton | DMPNMPA Treated Cotton |

| Limiting Oxygen Index (LOI) (%) | ~18 | > 27[3] |

| Char Length (mm) (Vertical Flame Test) | Burns completely | < 100[3] |

| Wrinkle Recovery Angle (WRA) (degrees) | ~120 | > 240 |

| Tensile Strength Retention (%) | 100 | 60 - 80 |

Note: Performance data can vary significantly based on the specific formulation and processing conditions.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US3816068A - Flame retardant for cellulosic fabrics - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 8. ijaem.net [ijaem.net]

Application Notes and Protocols for the Formulation of Pyrovatex CP with Melamine Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the formulation and application of Pyrovatex CP, a widely utilized phosphonamide-based flame retardant, in conjunction with melamine-based crosslinkers for imparting durable flame retardancy to cellulosic textiles, such as cotton.

Introduction

Pyrovatex CP, chemically identified as N-methylol dimethylphosphonopropionamide (MDPA), is a reactive flame retardant that forms covalent bonds with the hydroxyl groups of cellulose.[1][2] Its effectiveness is significantly enhanced through the synergistic action of nitrogen, which is supplied by melamine-based crosslinkers like trimethylol melamine (TMM).[3][4] The crosslinker not only increases the nitrogen content but also improves the durability of the flame-retardant finish by creating a stable, crosslinked network within the fiber structure.[3] The application is typically carried out using a pad-dry-cure process.[2][4] While effective, it is important to note that melamine-formaldehyde resins can release formaldehyde, a known carcinogen, which has led to the development of formaldehyde-free alternatives.[1][5]

Mechanism of Action

The flame retardant action of the Pyrovatex CP and melamine system occurs in the condensed phase. Upon exposure to heat, the phosphorus component of Pyrovatex CP promotes the dehydration of cellulose, leading to the formation of a stable char layer.[1] This char acts as an insulating barrier, reducing the formation of flammable volatile compounds that fuel combustion.[1] The nitrogen from the melamine resin synergistically enhances this charring process.[4]

The chemical crosslinking mechanism involves the reaction of the N-methylol groups of both Pyrovatex CP and the melamine resin with the hydroxyl groups of cellulose under acidic conditions and heat. This forms a durable, three-dimensional network that is resistant to laundering.

Quantitative Data Presentation

Recent research has focused significantly on formaldehyde-free crosslinkers. The following tables present data from studies using a formaldehyde-free modified dihydroxy ethylene urea (DHEU) crosslinker (Knittex FFRC), which can be used as a reference for expected performance. It is important to conduct optimization studies for specific Pyrovatex CP and melamine resin formulations to achieve desired results.

Table 1: Formulation Examples and Performance of Pyrovatex CP New with a Formaldehyde-Free Crosslinker (Knittex FFRC) on Cotton Fabric [2][3]

| Formulation ID | Pyrovatex CP New (g/L) | Knittex FFRC (g/L) | Add-on (%) | Limiting Oxygen Index (LOI) (%) |

| F1 | 350 | 80 | - | >25 |

| F2 | 400 | 100 | - | >25 |

| F3 | 450 | 120 | - | >25 |

| Optimal | 450 | 107.575 | - | >28 |

Table 2: Effect of Optimized Pyrovatex CP New and Knittex FFRC Formulation on Mechanical Properties of Cotton Fabric [3]